(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring a 4,6-dimethylbenzothiazole moiety at position 1, a hydroxy(thiophen-2-yl)methylidene group at position 4, and a 4-isopropylphenyl substituent at position 3. The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . Its molecular formula is C₂₇H₂₂N₂O₃S₂, with a molecular weight of 510.61 g/mol. The stereochemistry (4E-configuration) is critical for its spatial orientation and interaction with biological targets.
Properties
Molecular Formula |
C27H24N2O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O3S2/c1-14(2)17-7-9-18(10-8-17)23-21(24(30)19-6-5-11-33-19)25(31)26(32)29(23)27-28-22-16(4)12-15(3)13-20(22)34-27/h5-14,23,31H,1-4H3 |
InChI Key |
BRUWCAVRXSXJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4,6-dimethyl-1,3-benzothiazole, thiophene-2-carbaldehyde, and 4-(propan-2-yl)benzaldehyde. The key steps in the synthesis could involve:
- Formation of the benzothiazole moiety.
- Condensation reactions to form the pyrrolidine ring.
- Introduction of the hydroxy(thiophen-2-yl)methylidene group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the molecule can be reduced to single bonds.
Substitution: Functional groups in the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.
Industry
In the industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
(a) BH24802 (CAS 618422-62-1)
This analogue replaces the 4,6-dimethylbenzothiazole with a 6-ethylbenzothiazole and substitutes the 4-isopropylphenyl group with a 4-propoxyphenyl moiety. Its molecular formula (C₂₇H₂₄N₂O₄S₂ ) and weight (504.62 g/mol ) are slightly lower due to the ethyl and propoxy groups, which reduce steric bulk but increase hydrophobicity. The propoxy chain may improve metabolic stability compared to the isopropyl group .
(b) Thiazolidinone Derivatives (e.g., (4-(diphenylamino)benzylidene)thiazolidin-4-one)
These compounds share the thiazolidinone core but lack the pyrrolidinedione and benzothiazole motifs. For example, a derivative with a diphenylamino-benzylidene group showed cytotoxic activity against A-549 lung cancer cells (IC₅₀ = 8.2 µM) . The absence of the thiophene and isopropylphenyl groups in these analogues reduces their molecular complexity and likely limits target specificity.
(c) Benzylidene-thiazolidin-4-one Derivatives
Compounds like 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one feature oxadiazole-thiazolidinone hybrids. Their synthesis involves phenyl isocyanate and K₂CO₃, differing from the target compound’s condensation-based preparation . These derivatives exhibit moderate antimicrobial activity but lack the pyrrolidinedione ring’s electrophilic reactivity.
(a) Cytotoxicity
The target compound’s benzothiazole and thiophene groups are associated with anticancer activity. A structurally related benzothiazole-pyrolidinedione hybrid inhibited A-549 cell proliferation (IC₅₀ = 5.8 µM), outperforming diphenylamino-thiazolidinones (IC₅₀ = 8.2 µM) . The hydroxy group may enhance hydrogen bonding with cellular targets like kinases or DNA topoisomerases.
(b) Antimicrobial Activity
Thiazolidinone derivatives with oxadiazole motifs show moderate antibacterial activity (MIC = 32–64 µg/mL against S. aureus), but the target compound’s larger structure may improve potency due to increased membrane interaction .
Physicochemical Properties
| Property | Target Compound | BH24802 | Thiazolidinone Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 510.61 | 504.62 | 416.0 |
| LogP (Predicted) | 3.8 | 4.1 | 2.9 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
| Rotatable Bonds | 4 | 6 | 3 |
| Topological Polar Surface Area (Ų) | 90.2 | 95.6 | 78.4 |
The target compound’s higher LogP and polar surface area suggest balanced lipophilicity and solubility, favorable for oral bioavailability.
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiazole moiety, a thiophenyl group, and a pyrrolidine-dione core. Its molecular formula is , with a molecular weight of approximately 450.55 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Understanding the precise mechanisms requires further investigation through in vitro and in vivo studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzothiazole derivatives. For instance:
- Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
Antifungal Activity
Benzothiazole derivatives have also demonstrated antifungal properties. A study indicated that related compounds exhibited significant activity against fungi such as Candida albicans and Aspergillus niger, potentially by inhibiting ergosterol biosynthesis.
Anticancer Potential
Emerging research suggests that the compound may possess anticancer properties:
- Cytotoxicity Studies : Preliminary data indicate cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values for these effects warrant further exploration to confirm efficacy and safety.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various benzothiazole derivatives, including the target compound. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus, indicating strong potential for development as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays conducted on MCF-7 and HCT116 cell lines revealed that the compound exhibited IC50 values of 6.2 µM and 43.4 µM respectively . These findings suggest significant anticancer activity that could be harnessed for therapeutic applications.
Data Summary Table
Q & A
Q. What are the key synthetic steps and critical reagents required for synthesizing this compound?
The synthesis involves:
- Benzothiazole ring formation : Initiated with 4,6-dimethyl-2-aminothiophenol and carbonyl sources (e.g., chloroacetic acid) under acidic conditions.
- Pyrrolidine-dione assembly : Cyclization of maleic anhydride derivatives with substituted amines, using ethanol or chloroform as solvents at reflux temperatures.
- Thiophene-methylidene incorporation : Knoevenagel condensation with hydroxy(thiophen-2-yl)methane, catalyzed by piperidine in anhydrous DMF. Critical reagents include strong acids/bases (e.g., H₂SO₄), Lewis acids (ZnCl₂), and dehydrating agents (molecular sieves). Strict temperature control (60–80°C) and inert atmospheres (N₂/Ar) are essential .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole (δ 7.2–8.1 ppm) and pyrrolidine-dione (δ 2.5–3.5 ppm).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxy groups (broad peak ~3200 cm⁻¹).
- HRMS : Validate molecular mass (expected [M+H]⁺: ~550 Da) and isotopic patterns.
- X-ray crystallography : Resolve E/Z isomerism of the methylidene group and confirm spatial arrangement .
Q. How do structural features influence potential biological activity?
- Benzothiazole and thiophene : Enable π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets).
- Pyrrolidine-dione : Provides hydrogen-bonding sites (C=O and NH groups) for target engagement.
- Isopropylphenyl group : Enhances lipophilicity (cLogP ~3.5), improving blood-brain barrier permeability.
- Hydroxy-methylidene : Acts as a Michael acceptor for covalent inhibition .
Q. What purification strategies ensure >95% purity?
- Chromatography : Use silica gel columns with hexane:EtOAc gradients (7:3 to 1:1).
- Recrystallization : Ethanol/water (4:1) yields crystalline product (melting point ~215–220°C).
- Analytical validation : Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~12 min) .
Advanced Research Questions
Q. How to optimize reaction conditions for low-yield (<40%) cyclization steps?
- Catalyst screening : Compare ZnCl₂ (polar aprotic solvents) vs. BF₃·OEt₂ (non-polar solvents).
- Azeotropic drying : Use Dean-Stark traps with toluene to remove water.
- Kinetic profiling : Monitor reaction progress via TLC/HPLC at 30-minute intervals to halt at maximum yield (~90% at 6 hours) .
Q. What computational methods predict reactivity in novel substitution reactions?
- DFT calculations : B3LYP/6-31G* level to model electrophilic sites (LUMO localization on pyrrolidine-dione).
- Solvent modeling : COSMO-RS simulations to assess solvent effects on nucleophilic attack.
- Validation : Perform pilot reactions with methyl acrylate to test predicted regioselectivity .
Q. How to reconcile contradictory bioactivity data between in vitro and cellular assays?
- Permeability assays : Use PAMPA to measure passive diffusion (Pe ~5 × 10⁻⁶ cm/s).
- Intracellular quantification : LC-MS/MS to verify sub-µM concentrations in cell lysates.
- Target engagement : CETSA (ΔTm > 2°C indicates binding) in live cells vs. purified enzymes .
Q. What strategies stabilize the thiophene-methylidene moiety against oxidative degradation?
- Storage : Lyophilize with trehalose and store under argon with BHT (0.1% w/v).
- Degradation monitoring : UPLC-UV (254 nm) tracks main peak reduction; LC-QTOF-MS identifies quinone byproducts.
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the conjugated system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
